molecular formula C20H26N6 B519009 4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine

4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine

Cat. No. B519009
M. Wt: 350.5 g/mol
InChI Key: MBPAZAZINUJDCU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial additive 2AI is a analogue of the marine sponge natural product oroidin, suppresses biofilm formation and enhancing control of copper-resistant xanthomonas euvesicatoria on pepper

Scientific Research Applications

Nitrogen-Rich Gas Generators

Imidazole, 1,2,4-triazole, and tetrazole-based molecules, similar in structure to the specified compound, have been synthesized for potential applications in nitrogen-rich gas generators. These compounds demonstrate high positive heats of formation due to their molecular backbone, contributing to their high energy potential (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Molecular Synthesis and Reactivity

Research on the synthesis and subsequent transformations of intermediate 1,2,3-triazolines demonstrates the reactivity and potential of imidazole-triazole compounds. These compounds are used to form novel imidazoles linearly connected to other rings, showcasing their versatility in chemical synthesis (Nikolai A. Beliaev et al., 2018).

Antiviral Research

A study on the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, a similar compound, predicts and confirms its anti-hepatitis B activity, suggesting potential antiviral applications for related compounds (A. Ivachtchenko et al., 2019).

Enzyme Inhibition and Cancer Research

Imidazole and triazole compounds have been synthesized with potent inhibitory activity against specific enzymes, suggesting potential therapeutic applications in cancer treatment (M. Gomaa et al., 2008).

Antibacterial Research

Research on imidazole-triazole compounds shows moderate activity against both gram-positive and gram-negative bacterial strains, highlighting their potential as antibacterial agents (N. Darekar et al., 2020).

properties

Product Name

4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-4-(5-(1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazol-4-yl)pentyl)-1H-imidazol-2-amine

InChI

InChI=1S/C20H26N6/c1-16(12-17-8-4-2-5-9-17)14-26-15-19(24-25-26)11-7-3-6-10-18-13-22-20(21)23-18/h2,4-5,8-9,12-13,15H,3,6-7,10-11,14H2,1H3,(H3,21,22,23)/b16-12+

InChI Key

MBPAZAZINUJDCU-FOWTUZBSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2C=C(N=N2)CCCCCC3=CN=C(N3)N

SMILES

NC1=NC(CCCCCC2=CN(C/C(C)=C/C3=CC=CC=C3)N=N2)=CN1

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2C=C(N=N2)CCCCCC3=CN=C(N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibacterial additive 2AI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine
Reactant of Route 2
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine
Reactant of Route 3
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine
Reactant of Route 4
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine
Reactant of Route 5
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine
Reactant of Route 6
Reactant of Route 6
4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine

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